Adriamycinol is a key metabolite of Adriamycin, a widely used anthracycline antibiotic in cancer treatment. [] It's formed through the carbonyl reduction of Adriamycin, mainly occurring in the liver. [, , , ] Adriamycinol itself exhibits antineoplastic activity, although its potency is less than that of Adriamycin. [] Its presence in various biological samples, including plasma, urine, and bile, has made it a crucial subject in pharmacological research, particularly in understanding Adriamycin's metabolism and potential toxicity. [, , , , ]
While Adriamycinol's synthesis isn't extensively discussed in the provided papers, it's primarily understood as a metabolite derived from Adriamycin via enzymatic carbonyl reduction. [, , ] In vitro studies have shown that this conversion can occur in the presence of animal or human serum, indicating the involvement of specific esterase enzymes. []
Adriamycinol's molecular structure closely resembles that of Adriamycin, with the key difference being the reduction of the carbonyl group at the C-13 position to a hydroxyl group. [, , , ] This structural change influences its polarity, making Adriamycinol more polar than Adriamycin, which consequently affects its pharmacokinetic properties and cellular interactions. [, ]
Adriamycinol is characterized by its higher polarity compared to Adriamycin, a direct result of the C-13 carbonyl reduction. [, , ] This increased polarity influences its pharmacokinetic behavior, leading to a lower tissue uptake and accumulation, particularly in the heart. [, , ] Despite this, Adriamycinol retains fluorescence properties similar to Adriamycin, which facilitates its detection and quantification in biological samples using techniques like fluorescence spectroscopy and high-performance liquid chromatography. [, , , , , ]
Pharmacokinetic Studies: It's used as a marker to study the metabolism and elimination of Adriamycin in various animal models and human subjects. [, , , , , , , , , , , ] By analyzing Adriamycinol levels in biological fluids like plasma, urine, and bile, researchers can gain insights into Adriamycin's pharmacokinetic behavior and how it's influenced by factors like renal or hepatic function, other drug treatments, and disease states. [, , , , , , , ]
Drug Toxicity Studies: Comparing Adriamycinol levels with Adriamycin in tissues, particularly in the heart, helps understand the contribution of Adriamycinol to Adriamycin's overall toxicity profile. [, , , ] This is particularly relevant for Adriamycin's cardiotoxicity, a major side effect limiting its clinical use. [, , ]
Drug Development: The understanding of Adriamycinol's formation and properties contributes to developing novel Adriamycin analogs with improved therapeutic indexes. [, , , ] By modifying Adriamycin's structure to influence its metabolism and reduce Adriamycinol formation, researchers aim to create drugs with enhanced antitumor activity and reduced toxicity. [, , ]
Mechanistic Studies: Examining Adriamycinol's interactions with DNA and comparing them to Adriamycin helps elucidate the detailed mechanisms of action for anthracyclines. [] This is crucial for understanding how these drugs exert their cytotoxic effects and for identifying potential targets for improving their efficacy. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: